
(5-Methoxybenzofuran-2-yl)boronic acid
Overview
Description
(5-Methoxybenzofuran-2-yl)boronic acid (CAS 551001-79-7) is a boronic acid derivative featuring a benzofuran core substituted with a methoxy group at the 5-position and a boronic acid group at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronic acid group, enabling the formation of carbon-carbon bonds in synthetic organic chemistry . The methoxy substituent enhances electron density on the aromatic system, influencing both its physicochemical properties and biological interactions. Its structural uniqueness makes it a valuable intermediate in pharmaceuticals, materials science, and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxybenzofuran-2-yl)boronic acid typically involves the lithiation of 5-methoxybenzofuran followed by borylation. One common method includes the following steps:
Lithiation: 5-Methoxybenzofuran is treated with n-butyllithium in tetrahydrofuran (THF) at -78°C to form the lithiated intermediate.
Borylation: The lithiated intermediate is then reacted with trimethyl borate at -30°C to 10°C.
Hydrolysis: The resulting boronate ester is hydrolyzed with hydrochloric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage conditions to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxybenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2-position.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
Chemical Reactions
(5-Methoxybenzofuran-2-yl)boronic acid is primarily utilized in:
- Suzuki-Miyaura Coupling : A key reaction for forming carbon-carbon bonds between aryl or vinyl halides and this boronic acid in the presence of a palladium catalyst.
- Oxidation Reactions : It can be oxidized to produce phenolic compounds.
- Electrophilic Substitution : This compound can undergo substitution reactions at the benzofuran ring.
Organic Synthesis
The compound serves as a crucial building block in organic synthesis, particularly for creating biaryl compounds through Suzuki-Miyaura coupling. This reaction allows for the formation of complex molecules that are essential in pharmaceuticals and materials science.
Medicinal Chemistry
Recent studies have explored the potential therapeutic properties of this compound:
- Anticancer Activity : It has demonstrated significant cytotoxic effects against various cancer cell lines, including prostate cancer cells (PC-3), with an IC value of 0.56 µM, indicating potent antiproliferative activity .
Table 1: Anticancer Activity Overview
Cell Line | IC50 Value (µM) |
---|---|
Prostate Cancer (PC-3) | 0.56 |
Combretastatin-A4 (CA-4) | 1.0 |
- Antimicrobial Properties : The compound has shown efficacy against several microorganisms, including Staphylococcus aureus and Escherichia coli, with inhibition zone diameters ranging from 8 mm to 12 mm.
Table 2: Antimicrobial Activity
Microorganism | Inhibition Zone Diameter (mm) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Candida albicans | 8 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, demonstrating significant activity comparable to standard antioxidants like α-Tocopherol.
Table 3: Antioxidant Activity Comparison
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
This compound | 75 | 70 |
α-Tocopherol | 80 | 85 |
Industrial Applications
In addition to its research applications, this compound is also utilized in industrial settings for synthesizing advanced materials and polymers due to its unique chemical properties.
Case Studies and Research Findings
Several case studies have highlighted the role of boronic acids, including this compound, in innovative therapeutic strategies such as Boron Neutron Capture Therapy (BNCT). This technique exploits boron-containing compounds that selectively accumulate in tumor cells, enhancing radiation therapy effectiveness .
Furthermore, ongoing research continues to investigate the broader implications of this compound in drug design and development, particularly focusing on its potential as a pharmacophore in new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of (5-Methoxybenzofuran-2-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The methoxy group at the 5-position can influence the electronic properties of the benzofuran ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Structural Analogs
The following benzofuran-based boronic acids are structurally related to (5-Methoxybenzofuran-2-yl)boronic acid, differing primarily in substituent type and position:
Compound Name | CAS Number | Molecular Formula | Substituent Position/Type | Key Structural Feature |
---|---|---|---|---|
(6-Methoxybenzofuran-2-yl)boronic acid | 952737-54-1 | C₉H₉BO₄ | 6-methoxy | Methoxy at 6-position, boronic acid at 2 |
(5-Fluorobenzofuran-2-yl)boronic acid | 473416-33-0 | C₈H₆BFO₃ | 5-fluoro | Electron-withdrawing fluorine at 5 |
(5-Methylbenzofuran-2-yl)boronic acid | CID 15680843 | C₉H₉BO₃ | 5-methyl | Electron-donating methyl at 5 |
(3-Methylbenzofuran-2-yl)boronic acid | 845457-55-8 | C₉H₉BO₃ | 3-methyl | Methyl at 3, altering steric environment |
Key Differences :
- Substituent Position : The methoxy group at the 5-position (vs. 6 in the 6-methoxy isomer) affects electronic distribution and steric interactions in cross-coupling reactions .
- Substituent Type : Fluorine (electron-withdrawing) reduces electron density at the 5-position compared to methoxy (electron-donating), influencing acidity and reactivity .
Physicochemical Properties
Acidity (pKa) :
- The methoxy group in this compound donates electron density via resonance, slightly lowering the acidity of the boronic acid group (estimated pKa ~8–9) compared to derivatives with electron-withdrawing groups. For example, (5-Fluorobenzofuran-2-yl)boronic acid likely has a lower pKa due to fluorine’s inductive effects .
- Hydrolysis stability: Methoxy-substituted boronic acids are less prone to protodeboronation under basic conditions compared to halogenated analogs .
Solubility :
Reactivity in Suzuki-Miyaura Coupling
- This compound demonstrates moderate reactivity in cross-coupling due to the balance between electron donation (methoxy) and steric hindrance.
- Comparison with Analogs :
- Fluorine Substitution : (5-Fluorobenzofuran-2-yl)boronic acid exhibits faster coupling rates in electron-deficient aryl systems due to enhanced Lewis acidity of boron .
- Methyl Substitution : (5-Methylbenzofuran-2-yl)boronic acid shows reduced reactivity compared to methoxy derivatives, as methyl groups lack resonance effects to stabilize transition states .
Biological Activity
(5-Methoxybenzofuran-2-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and antioxidant effects. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound is synthesized through various methods involving boronic acid derivatives. The synthesis typically involves the reaction of 5-methoxybenzofuran with boron reagents under controlled conditions to yield a stable boronic acid structure. The compound has been characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against prostate cancer cells (PC-3) and other tumor lines.
- IC50 Values : In one study, it exhibited an IC50 value of 0.56 µM, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4), which had an IC50 of 1.0 µM .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Comparison Standard | Standard IC50 (µM) |
---|---|---|---|
PC-3 | 0.56 | CA-4 | 1.0 |
HeLa | 0.75 | CA-4 | 1.0 |
SW1573 | 0.65 | CA-4 | 1.0 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that treatment with this compound results in downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax, indicating a shift towards apoptosis in treated cells .
Antimicrobial Properties
In addition to its anticancer activity, this compound exhibits antimicrobial properties against various bacterial strains:
- Tested Microorganisms : The compound was tested against Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Inhibition Zones : The growth inhibition zones ranged from 7 to 13 mm depending on the concentration used, demonstrating effective antimicrobial activity .
Table 2: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone Diameter (mm) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Candida albicans | 8 |
Antioxidant Activity
Research has also indicated that this compound possesses antioxidant properties. It demonstrated significant activity in various antioxidant assays, comparable to standard antioxidants like α-Tocopherol:
- Assays Conducted : DPPH scavenging assay and ABTS assay were utilized to evaluate antioxidant capacity.
Table 3: Antioxidant Activity Comparison
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
This compound | 75 | 70 |
α-Tocopherol | 80 | 85 |
Case Studies
Several case studies have explored the application of boronic acids in cancer therapy, particularly focusing on their role in Boron Neutron Capture Therapy (BNCT). This technique utilizes boron-containing compounds that selectively accumulate in tumor cells and enhance radiation therapy effectiveness .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for introducing boronic acid groups into aromatic frameworks like (5-Methoxybenzofuran-2-yl)boronic acid?
- Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-formed heterocycles. Modular approaches, such as click chemistry with alkyne-tagged boronic acids, enable precise ligand immobilization on polymers or cryogels . Stability during synthesis is critical; prodrug strategies (e.g., boronic esters) are often employed to avoid protodeboronation during purification .
Q. How do boronic acids interact with diols, and what methods are used to quantify these interactions?
- Boronic acids form reversible covalent complexes with 1,2- or 1,3-diols via boronic ester formation. Binding affinity is quantified using fluorescence titration or isothermal titration calorimetry (ITC). The equilibrium constant (Keq) depends on pH, diol stereochemistry, and boronic acid electronics. For example, D-fructose binds faster and more tightly than D-glucose due to favorable stereoelectronic alignment .
Q. What analytical techniques are employed to characterize boronic acid-functionalized materials?
- Fourier-transform infrared spectroscopy (FTIR) confirms boronic acid incorporation via characteristic B-O (1065 cm⁻¹) and aromatic C-H (785 cm⁻¹) stretches. Elemental analysis (e.g., inductively coupled plasma mass spectrometry) quantifies boron content, while thermogravimetric analysis (TGA) assesses thermal stability .
Advanced Research Questions
Q. How do kinetic parameters of boronic acid-diol binding influence real-time sensor design?
- Stopped-flow fluorescence experiments reveal binding occurs within seconds (kon ~10³–10⁴ M⁻¹s⁻¹), critical for glucose sensors requiring rapid response. The kon hierarchy (D-fructose > D-tagatose > D-mannose > D-glucose) aligns with thermodynamic stability, suggesting sensor selectivity can be tuned via structural modifications to the boronic acid scaffold .
Q. What strategies mitigate protodeboronation in neat boronic acids during storage?
- Protodeboronation (PDeB) in neat samples is not primarily caused by water but by inherent instability of certain boronic acids (e.g., furan-2-yl derivatives). Stabilization methods include storage under inert atmospheres, low temperatures (0–6°C), or conversion to esters. Microwave-assisted heating in aqueous/organic mixtures does not accelerate degradation, suggesting PDeB is solvent- and structure-dependent .
Q. How can photoresponsive azobenzene-boronic acids modulate diol binding for dynamic material applications?
- Ortho-substituted azobenzene-boronic acids exhibit reversible E↔Z isomerization under visible light. The Z isomer enhances diol binding affinity by >20-fold due to steric and electronic effects, enabling light-controlled "catch-and-release" in hydrogels or drug delivery systems. Red light (630 nm) maximizes Z population, optimizing binding .
Q. What LC-MS/MS methodologies enable sensitive detection of boronic acid impurities in pharmaceuticals?
- Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode detects underivatized boronic acids (e.g., carboxy phenyl boronic acid) at <1 ppm levels. Method validation includes linearity (R² >0.99), accuracy (90–110%), and robustness against matrix effects. This approach reduces sample prep time compared to derivatization-dependent protocols .
Q. How does structural modification of boronic acids affect thermal stability for halogen-free flame retardants?
- Thermogravimetric analysis (TGA) shows aromatic boronic acids with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher char yields (>40%) and onset degradation temperatures (>250°C). The number of boronic acid moieties and crosslinking via boroxine formation enhance flame retardancy by promoting condensed-phase radical quenching .
Q. In drug design, how does boronic acid incorporation enhance proteasome inhibition compared to aldehyde-based inhibitors?
- Boronic acids (e.g., bortezomib) form reversible covalent bonds with the proteasome’s catalytic threonine residue, offering higher specificity and potency (IC₅₀ ~20 nM) than aldehydes. The sp²-hybridized boron atom mimics the tetrahedral transition state, improving binding kinetics and reducing off-target effects .
Q. What role do boronic acids play in apoptosis induction via tubulin polymerization inhibition?
- Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ ~21 μM) by binding β-tubulin’s colchicine site. The boronic acid group enhances dipole interactions with tubulin’s polar residues, inducing G2/M cell cycle arrest and apoptosis in Jurkat cells within 8 hours .
Properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQZZGLIJLKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623527 | |
Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551001-79-7 | |
Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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